molecular formula C17H19N3O3 B11560281 N'-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11560281
M. Wt: 313.35 g/mol
InChI Key: SYRSLOCETSZDPP-DJKKODMXSA-N
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Description

N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a hydrazide functional group, which is often associated with various biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation of 2,4-dihydroxy-6-methylbenzaldehyde with 2-methylphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-dimethylaminophenyl)methylidene]-2-methoxyaniline
  • N’-[(E)-(4-dimethylaminophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(4-dimethylaminophenyl)methylidene]-2-(2-thienyl)acetohydrazide

Uniqueness

N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific structural features, such as the presence of both hydroxy and methyl groups on the phenyl ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxy-6-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C17H19N3O3/c1-11-5-3-4-6-15(11)18-10-17(23)20-19-9-14-12(2)7-13(21)8-16(14)22/h3-9,18,21-22H,10H2,1-2H3,(H,20,23)/b19-9+

InChI Key

SYRSLOCETSZDPP-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C=C(C=C2C)O)O

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=C(C=C2C)O)O

Origin of Product

United States

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